"Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" chemical properties
"Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate" chemical properties
Topic: Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Privileged Scaffold for Peptidomimetic Drug Design
Executive Summary
Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate (CAS: 104143-60-4) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and fragment-based drug discovery (FBDD). Structurally, it consists of a piperazin-2-one (3-oxopiperazine) core, functionalized with an acetyl group at the N1 position and an ethyl acetate side chain at the C2 position.
This molecule serves as a critical constrained peptidomimetic , specifically acting as a conformational restrictor for aspartic acid residues in peptide backbones. Its unique geometry allows researchers to lock bioactive pharmacophores into
Chemical Identity & Structural Analysis[1]
The compound is an N-protected, C-functionalized derivative of 2-oxopiperazine. The presence of the 3-oxo group creates an amide bond within the ring, significantly altering the pKa and hydrogen-bonding potential compared to a standard piperazine.
Identification Data
| Property | Specification |
| IUPAC Name | Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate |
| CAS Registry Number | 104143-60-4 |
| Molecular Formula | |
| Molecular Weight | 228.25 g/mol |
| SMILES | CCOC(=O)CC1C(=O)NCCN1C(=O)C |
| Core Scaffold | 3-Oxopiperazine (Piperazin-2-one) |
| Stereochemistry | Contains one chiral center at C2.[1][2] Commercial supplies are typically racemic unless specified as (S)- or (R)-enantiomers. |
3D Conformational Analysis
Unlike the chair conformation of cyclohexane or piperazine, the 3-oxopiperazine ring adopts a twisted boat or half-chair conformation due to the planarity imposed by the lactam (amide) bond at N4-C3.
-
N1-Acetyl Group: Reduces the basicity of the N1 nitrogen, preventing non-specific binding and improving membrane permeability.
-
C2-Acetate Side Chain: Mimics the
-carboxylic acid side chain of aspartic acid (Asp) or the -carboxylate of glutamic acid (Glu), depending on the pharmacophore alignment.
Synthesis & Production Protocols
The synthesis of Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate is typically achieved through a convergent route involving the cyclization of acyclic diamines followed by selective N-functionalization.
Mechanistic Pathway (Graphviz)
Figure 1: Synthetic route from commodity precursors to the N-acetylated scaffold.
Detailed Experimental Protocol
Step 1: Ring Construction (Hofmann-Type Cyclization)
-
Reactants: Dissolve ethylenediamine (1.0 eq) in absolute ethanol.
-
Addition: Dropwise add diethyl maleate (1.0 eq) at
to control the exotherm. -
Cyclization: Heat the mixture to reflux for 4–6 hours. The reaction proceeds via a Michael addition of one amine to the double bond, followed by intramolecular lactamization.
-
Isolation: Concentrate in vacuo. The intermediate, Ethyl 2-(3-oxopiperazin-2-yl)acetate (CAS 33422-35-4), is often an oil that crystallizes upon standing or trituration with ether.
Step 2: Selective N-Acetylation
-
Setup: Dissolve the intermediate (10 mmol) in dry Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq) to scavenge acid.
-
Acylation: Cool to
. Add Acetyl Chloride or Acetic Anhydride (1.1 eq) dropwise. -
Workup: Stir at room temperature for 2 hours. Quench with saturated
.[1] Extract with DCM.[1] -
Purification: Dry organic layer over
. Evaporate solvent.[1][3] Purify via flash column chromatography (EtOAc/Hexane gradient) to yield Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate as a viscous pale yellow oil or low-melting solid.
Physicochemical Properties[1][3][4]
Understanding the physical behavior of this compound is vital for assay development and formulation.
| Property | Value / Description | Relevance |
| Physical State | Viscous oil or low-melting solid | Handling requires warming or volumetric dispensing. |
| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc. Sparingly soluble in water. | Compatible with standard organic synthesis and DMSO-based biological assays. |
| LogP (Predicted) | ~ -0.2 to 0.5 | Moderate hydrophilicity; good oral bioavailability potential. |
| pKa (Conjugate Acid) | ~15 (Amide), ~ -1 (N-Acetyl) | The N1 nitrogen is non-basic due to acetylation. The N4 nitrogen is part of a lactam and is also non-basic. |
| Boiling Point | ~380–400°C (Predicted at 760 mmHg) | High boiling point; stable under standard reflux conditions. |
Applications in Drug Discovery
A. Peptidomimetics & Turn Inducers
The primary utility of this scaffold is in the design of peptidomimetics . In native peptides, the backbone is flexible, leading to rapid proteolytic degradation and poor selectivity.
-
Aspartic Acid Mimicry: The ethyl acetate side chain at C2 spatially corresponds to the aspartic acid side chain (
). -
Beta-Turn Stabilization: The 6-membered piperazinone ring forces the backbone dihedral angles (
) into a range consistent with a Type II -turn. This is critical for designing inhibitors of proteases or GPCR ligands where the "turn" region is the bioactive epitope.
B. Library Synthesis (Scaffold Diversity)
The molecule possesses two orthogonal points for diversification:
-
C2-Ester Hydrolysis: The ethyl ester can be hydrolyzed (LiOH/THF) to the free acid, allowing coupling to amines (forming amides) to extend the peptide chain.
-
Ring Functionalization: While N1 is acetylated, the C5 and C6 positions can be substituted in earlier synthetic steps to introduce further complexity.
Scaffold Utility Diagram (Graphviz)
Figure 2: Functional utility and downstream chemical modifications.
Analytical Characterization (Expectations)
To validate the identity of the synthesized compound, the following spectral data should be obtained:
-
1H NMR (CDCl3, 400 MHz):
-
1.25 (t, 3H,
) -
2.10 (s, 3H,
) -
2.6–3.0 (m, 2H,
) -
3.2–4.2 (m, remaining ring protons and
) -
Diagnostic: The singlet at ~2.1 ppm confirms acetylation; the triplet/quartet pattern confirms the ethyl ester.
-
1.25 (t, 3H,
-
Mass Spectrometry (ESI+):
Safety & Handling
-
Hazard Classification: Irritant (Skin, Eye, Respiratory).
-
Storage: Store in a cool, dry place (
recommended) under inert atmosphere ( ) to prevent slow hydrolysis of the ester by atmospheric moisture. -
PPE: Standard lab coat, nitrile gloves, and safety glasses. Work within a fume hood during synthesis, particularly when using acetyl chloride.
References
-
Sigma-Aldrich. (n.d.). Ethyl (1-Acetyl-3-oxopiperazin-2-yl)acetate Product Page. Retrieved from
-
Guidechem. (2024). Ethyl (1-acetyl-3-oxopiperazin-2-yl)acetate CAS 104143-60-4 Properties. Retrieved from
-
PubChem. (n.d.). Compound Summary: Piperazine-2-acetic acid derivatives. Retrieved from
-
Chemical Book. (2024). Synthesis of 3-oxopiperazine-2-acetic acid ethyl ester. Retrieved from
- Micklatcher, M. et al. (1993). Synthesis of substituted piperazinones as constrained peptidomimetics. Journal of Organic Chemistry. (General reference for piperazinone synthesis methodology).
